
(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitrophenyl group attached to a butanoic acid backbone. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The process may involve the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable starting material, such as a protected amino acid derivative.
Nitration: Introduction of the nitro group to the aromatic ring using nitrating agents like nitric acid and sulfuric acid.
Hydroxylation: Introduction of the hydroxyl group through oxidation reactions.
Amination: Introduction of the amino group using reagents like ammonia or amines.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. The nitrophenyl group can participate in electron transfer reactions, influencing redox pathways.
類似化合物との比較
Similar Compounds
- (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
Uniqueness
(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride is unique due to its specific stereochemistry and functional groups. The combination of an amino group, hydroxyl group, and nitrophenyl group in a chiral butanoic acid framework provides distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C10H13ClN2O5 |
|---|---|
分子量 |
276.67 g/mol |
IUPAC名 |
(2S,3R)-3-amino-2-hydroxy-4-(4-nitrophenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12N2O5.ClH/c11-8(9(13)10(14)15)5-6-1-3-7(4-2-6)12(16)17;/h1-4,8-9,13H,5,11H2,(H,14,15);1H/t8-,9+;/m1./s1 |
InChIキー |
UTWPLNNDGBDCAI-RJUBDTSPSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@H]([C@@H](C(=O)O)O)N)[N+](=O)[O-].Cl |
正規SMILES |
C1=CC(=CC=C1CC(C(C(=O)O)O)N)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


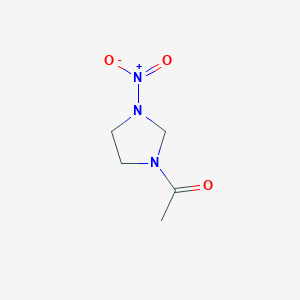
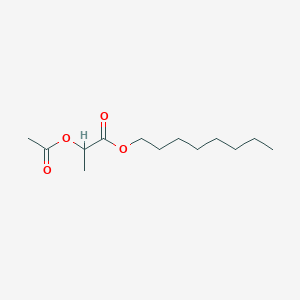
![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
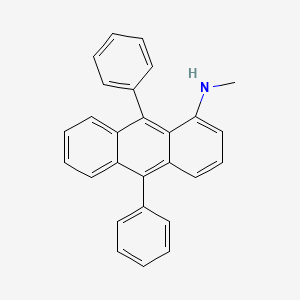
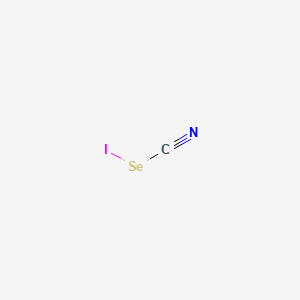
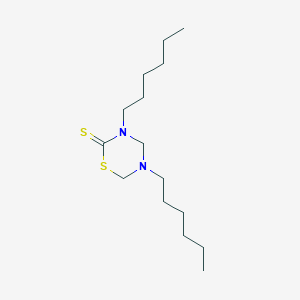
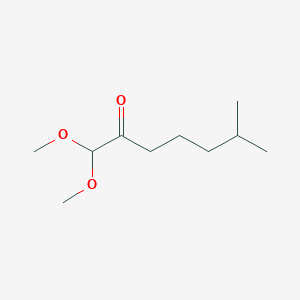
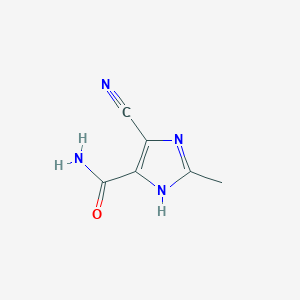
![4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione](/img/structure/B13805690.png)
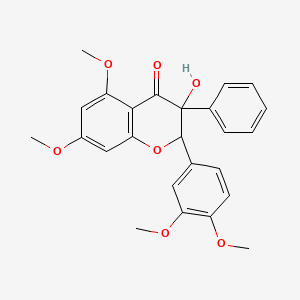

![2-[(8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B13805704.png)
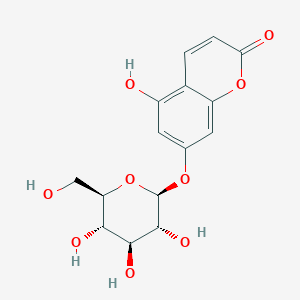
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-acetyl-3-dodecyl-7,7,9,9-tetramethyl-](/img/structure/B13805709.png)
